(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
Brand Name:
Vulcanchem
CAS No.:
1334513-02-8
VCID:
VC0051077
InChI:
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m0/s1
SMILES:
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula:
C18H17F5NO5P
Molecular Weight:
453.3 g/mol
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
CAS No.: 1334513-02-8
Cat. No.: VC0051077
Molecular Formula: C18H17F5NO5P
Molecular Weight: 453.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334513-02-8 |
|---|---|
| Molecular Formula | C18H17F5NO5P |
| Molecular Weight | 453.3 g/mol |
| IUPAC Name | propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
| Standard InChI | InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m0/s1 |
| Standard InChI Key | MIILDBHEJQLACD-NEMWGWKISA-N |
| Isomeric SMILES | CC(C)OC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
| SMILES | CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
| Canonical SMILES | CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator